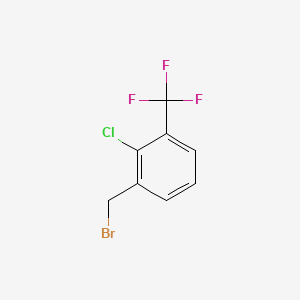

2-Chloro-3-(trifluoromethyl)benzyl bromide

概要

説明

2-Chloro-3-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C8H5BrClF3 and its molecular weight is 273.48 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Benzylic halides, a group to which this compound belongs, typically react with various organic compounds, suggesting a broad range of potential targets .

Mode of Action

The compound 2-Chloro-3-(trifluoromethyl)benzyl bromide interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that is rich in electron density, attacks the positively charged carbon atom in the benzylic position of the compound . This results in the replacement of the bromine atom with the nucleophile .

Pharmacokinetics

The compound’s metabolic robustness is suggested by a study showing that similar compounds remain largely intact after 30 minutes in the presence of human, rat, and mouse liver microsomes .

生物活性

2-Chloro-3-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its structure, characterized by a trifluoromethyl group and a chloro substituent, suggests unique interactions with biological targets, making it a candidate for research in medicinal chemistry and pharmacology.

The compound's molecular formula is C₈H₅BrClF₃, and it possesses significant electrophilic properties due to the presence of the trifluoromethyl group. This moiety enhances lipophilicity and can influence the pharmacokinetics of derivatives synthesized from it.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a derivative of this compound demonstrated minimum inhibitory concentrations (MICs) of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli . The structure-activity relationship (SAR) studies indicate that the trifluoromethyl group plays a crucial role in enhancing antimicrobial potency.

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 0.5 | 1 |

| 2,3-Dichloro derivative | 1 | 1 |

| Other derivatives | >256 | 8 |

Cytotoxicity and Anticancer Potential

The compound's derivatives have also been evaluated for anticancer activity. A study involving a related compound showed significant cytotoxic effects on various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values were found to be approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa after 72 hours of treatment . These results suggest that modifications of the original compound could lead to effective anticancer agents.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) at 72h | % Viable Cells at 20 µM |

|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 15.05% |

| HeLa | 9.22 ± 0.17 | 21.64% |

| Jurkat | Not reported | Not reported |

The mechanism by which these compounds exert their biological effects is still under investigation. However, studies suggest that the trifluoromethyl group may enhance binding affinity to target proteins involved in cell proliferation and survival pathways, such as matrix metalloproteinases (MMPs) . Molecular docking studies indicate promising interactions with these enzymes, which are critical in cancer progression.

Safety and Toxicology

While exploring its biological activity, safety profiles must also be considered. The compound is noted to cause severe skin burns and eye damage upon contact, indicating a need for caution in handling . The respiratory irritation potential also necessitates appropriate safety measures during laboratory use.

科学的研究の応用

Medicinal Chemistry

2-Chloro-3-(trifluoromethyl)benzyl bromide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Notably, it serves as a precursor for the synthesis of antitubercular agents such as benzothiazinones. These compounds have shown promising activity against Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis.

Case Study: Synthesis of Benzothiazinones

Research has demonstrated that derivatives of this compound can be transformed into 8-nitro-1,3-benzothiazin-4-ones , which are under investigation for their potential as new antituberculosis drugs. The synthesis involves several steps, including nitration and subsequent reactions with amines to produce the desired benzothiazinone structure .

Material Science

In material science, this compound is explored for its role in developing fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.

Application Example: Coatings

Fluorinated compounds like this compound are used to synthesize coatings that exhibit hydrophobic properties. These coatings are beneficial in various industries, including automotive and electronics, where moisture resistance is critical.

Analytical Chemistry

The compound is also employed in analytical chemistry for the development of reagents used in various assays and detection methods. Its reactivity allows it to form stable derivatives with biological molecules, facilitating their detection and quantification.

Example: Cell Analysis

In cell biology applications, this compound can be utilized in the modification of biomolecules for use in assays that measure cellular responses or interactions .

Synthesis of Other Compounds

The versatility of this compound extends to its use as a building block in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and coupling reactions to yield complex organic structures.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-3-(trifluoromethyl)benzyl bromide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a precursor such as 2-chloro-3-(trifluoromethyl)toluene using reagents like N-bromosuccinimide (NBS) under radical initiation or halogen exchange reactions. Optimization includes:

- Temperature control : Reactions are often conducted at 80–100°C to balance reactivity and selectivity .

- Solvent selection : Polar aprotic solvents (e.g., CCl₄) minimize side reactions .

- Catalysts : Azobisisobutyronitrile (AIBN) enhances radical-mediated bromination efficiency .

Data Table :

| Precursor | Brominating Agent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-Chloro-3-(trifluoromethyl)toluene | NBS/AIBN | 78 | 99.2 |

| 2-Chloro-3-(trifluoromethyl)benzyl alcohol | PBr₃ | 65 | 97.5 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : H and F NMR confirm substitution patterns (e.g., singlet for -CF₃ at δ ~120 ppm in F NMR) .

- HPLC-MS : Quantifies purity and detects brominated byproducts (e.g., dibromo derivatives) .

- Elemental analysis : Validates stoichiometry (e.g., C: 35.2%, Br: 29.1% for C₈H₅BrClF₃) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence the compound’s reactivity in nucleophilic substitutions?

The -CF₃ group is strongly electron-withdrawing, polarizing the C-Br bond and enhancing electrophilicity. The chloro substituent at the ortho position further stabilizes transition states via inductive effects. Key observations:

- Reactivity order : 2-Cl-3-CF₃ > 3-CF₃ (unsubstituted) > 4-Cl-3-CF₃ due to steric and electronic factors .

- Kinetic studies : Second-order rate constants () for SN2 reactions with amines are ~2.5× higher than non-fluorinated analogs .

Q. What strategies mitigate hydrolysis or decomposition during storage or reactions?

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent light/moisture degradation .

- Stabilizers : Adding molecular sieves (3Å) absorbs trace moisture .

- Reaction conditions : Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) for moisture-sensitive reactions .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electrophilic "hotspots." For example:

- Nucleophilic attack : Favored at the benzyl carbon (LUMO energy: –1.8 eV) over aromatic positions .

- Substituent effects : Electron-deficient aryl rings reduce activation energy () by 15–20 kJ/mol compared to non-fluorinated analogs .

Q. Methodological Considerations

Q. What analytical techniques resolve contradictions in reported reaction yields or byproducts?

- GC-MS/HPLC-DAD : Cross-validate yields and identify low-abundance byproducts (e.g., debrominated species) .

- Isotopic labeling : C-labeled precursors trace reaction pathways to clarify mechanisms .

- Control experiments : Compare results under identical conditions (solvent, temperature) to isolate variables .

Q. How can researchers design experiments to explore the compound’s utility in synthesizing trifluoromethylated pharmaceuticals?

- Case study : Coupling with heterocycles (e.g., piperazines) via Buchwald-Hartwig amination to create CF₃-containing kinase inhibitors .

- Optimization parameters : Vary catalysts (Pd₂(dba)₃ vs. XPhos-Pd-G3) and bases (K₃PO₄ vs. Cs₂CO₃) to maximize yields .

特性

IUPAC Name |

1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHUUSQDKIEPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381159 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-22-8 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。